2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a chromene core, which is a common scaffold in many bioactive molecules. The presence of the fluorophenyl group and the amino and nitrile functionalities contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction. One common method is the Knoevenagel condensation followed by a Michael addition and cyclization. The reaction generally starts with the condensation of 3-fluorobenzaldehyde, malononitrile, and a suitable active methylene compound in the presence of a base such as piperidine. The reaction mixture is then heated under reflux conditions to facilitate cyclization and formation of the chromene ring .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using microwave irradiation to accelerate the reaction and improve yields. Sodium fluoride can be used as a catalyst in an aqueous medium, making the process more environmentally friendly . The reaction is typically completed within 15-25 minutes under these conditions, with yields exceeding 85%.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromene
- 2-Amino-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to the specific positioning of the fluorophenyl group, which can influence its biological activity and chemical reactivity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
107752-90-9 |
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Molecular Formula |
C16H13FN2O2 |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
2-amino-4-(3-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H13FN2O2/c17-10-4-1-3-9(7-10)14-11(8-18)16(19)21-13-6-2-5-12(20)15(13)14/h1,3-4,7,14H,2,5-6,19H2 |
InChI Key |
ZKBQIEXFNPGBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)C1 |
Origin of Product |
United States |
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